[(1-Benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid
Description
[(1-Benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid is a piperidine-derived compound featuring a benzyl group at the 1-position of the piperidine ring, a methyl-amino group at the 4-ylmethyl position, and an acetic acid moiety. Catalog listings indicate it was previously available as a research chemical but is now discontinued . Analogues such as 2-(1-Benzylpiperidin-4-yl)acetic acid (CAS 130927-83-2) are explicitly noted for pharmaceutical applications, implying shared interest in piperidine-based scaffolds for medicinal chemistry .
Properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-17(13-16(19)20)11-15-7-9-18(10-8-15)12-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCABWKIPXYICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Benzylamine Derivatives
A widely adopted method involves the cyclization of N-benzyl-β-alanine derivatives. For example, benzylamine reacts with methyl acrylate in a Michael addition to form N,N-bis(β-methyl propionate) benzylamine. Subsequent acid-catalyzed cyclization yields 1-benzyl-4-piperidone, a pivotal intermediate. Reduction of the ketone group using sodium borohydride in methanol produces 1-benzylpiperidin-4-ylmethanol, which is further brominated to introduce a leaving group for subsequent alkylation.
Reaction Conditions:
Introduction of the Methylamino Group
Reductive Amination
The methylamino moiety is introduced via reductive amination of 1-benzylpiperidin-4-ylmethanamine with formaldehyde. Titanium(IV) tetraisopropoxide facilitates the formation of an imine intermediate, which is reduced using sodium borohydride in methanol. This method avoids pyrophoric reagents like sodium triacetoxyborohydride, enhancing safety for large-scale synthesis.
Key Data:
Alkylation of Secondary Amines
Alternative routes employ alkylation of 1-benzylpiperidin-4-ylmethanamine with methyl iodide in the presence of a base. Potassium carbonate in acetonitrile at 60°C for 6 hours achieves 72% yield but requires rigorous exclusion of moisture to prevent side reactions.
Coupling of the Acetic Acid Moiety
Nucleophilic Substitution
The carboxylic acid group is introduced via reaction of 1-benzyl-4-(methylaminomethyl)piperidine with bromoacetic acid under basic conditions. Sodium hydride in DMF deprotonates the amine, enabling nucleophilic attack on bromoacetic acid.
Optimized Protocol:
Carbodiimide-Mediated Coupling
A more selective approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid. This method minimizes racemization and is preferred for chiral intermediates.
Catalytic and Solvent Effects
Hydrogenation Catalysts
Palladium on carbon (10% Pd/C) under 40 psi hydrogen pressure effectively removes benzyl protecting groups post-coupling, achieving >95% deprotection yield.
Chemical Reactions Analysis
Synthetic Formation and Alkylation
The synthesis of [(1-benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid involves multi-step alkylation and functionalization. Key steps include:
Table 1: Alkylation and Intermediate Formation
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Mechanistic Insight : Alkylation at the piperidine nitrogen proceeds via deprotonation by NaH, followed by nucleophilic attack on the alkylating agent (e.g., benzyl halide) .
Hydrolysis and Acid-Base Reactions
The acetic acid moiety participates in hydrolysis and pH-dependent equilibria:
Reaction Pathway:
-
Nitrile → Carboxylic Acid :
-
Zwitterionic Stability :
Amidation and Coupling
The acetic acid group enables amide bond formation:
Table 2: Amidation Conditions and Outcomes
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Key Observation : Prolonged heating (48–100 h) in high-boiling solvents (e.g., tert-butanol) is required for complete conversion .
Deprotection and Redox Reactions
The benzyl group undergoes catalytic hydrogenation or acid/base-mediated deprotection:
Table 3: Deprotection Methods
| Method | Conditions | Outcome | Source |
|---|---|---|---|
| Alkaline hydrolysis | NaOH/MeOH, 30°C, 2 h | Benzyl group removal | |
| Acidic cleavage | Triflic acid, 130°C, 4 h | Spirocyclic product formation |
-
Mechanistic Pathway : Alkaline conditions cleave the benzenesulfonyl protecting group via nucleophilic attack by hydroxide ions .
Comparative Reactivity with Analogues
Structural modifications alter reactivity:
Table 4: Structural Analogues and Reactivity
| Compound | Key Structural Difference | Reactivity Profile |
|---|---|---|
| [(1-Acetyl-piperidin-4-ylmethyl)-...] | Acetyl vs. benzyl | Faster hydrolysis due to reduced steric bulk |
| [(1-Benzyl-piperidin-3-ylmethyl)-...] | Piperidine substitution position | Altered pKa (amine group) |
Computational Insights
DFT studies reveal:
Scientific Research Applications
Overview
[(1-Benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid is a piperidine derivative that has gained attention in various scientific fields due to its unique chemical structure and potential biological activities. This compound is primarily explored for its applications in chemistry , biology , and medicine .
Chemistry
- Building Block in Organic Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic applications.
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. A study showed its effectiveness against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 75 |
| Escherichia coli | <125 |
| Pseudomonas aeruginosa | 150 |
These results suggest its potential use as an antimicrobial agent, particularly against Gram-positive bacteria.
- Antiviral Properties : Preliminary studies have indicated that derivatives of piperidine, including this compound, may inhibit the replication of certain viruses, such as influenza. Although specific data on this compound is limited, structural analogs have shown low micromolar activity against viral strains.
Medicine
- Potential Therapeutic Applications : The compound is being explored for its therapeutic potential in drug development. Its ability to interact with various biological targets may lead to the development of new medications for treating infections or other diseases .
Case Study 1: Antimicrobial Efficacy
A recent investigation tested the antimicrobial properties of this compound against multiple bacterial strains. The findings confirmed that it effectively inhibited growth, particularly in Bacillus subtilis and Escherichia coli, suggesting a broad spectrum of antimicrobial activity.
Case Study 2: Antiviral Potential
In vitro studies assessed the antiviral potential of piperidine derivatives similar to this compound. These studies indicated that modifications in the piperidine structure could enhance antiviral activity, warranting further exploration of this compound's efficacy against viral infections.
Mechanism of Action
The mechanism of action of [(1-Benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets in the body. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
Piperidine derivatives exhibit diverse bioactivities depending on substituent patterns. Key analogues include:
a) 2-[4-(Diphenylmethylene)-1-piperidinyl]-acetic acids
- Structure : Features a diphenylmethylene group at the 4-position of the piperidine ring and an acetic acid chain.
- Activities : Demonstrated antiallergic, spasmolytic, and broncholytic effects in a 1984 patent, likely due to histamine receptor modulation or smooth muscle relaxation .
b) 2-(1-Benzylpiperidin-4-yl)acetic Acid (CAS 130927-83-2)
- Structure: Lacks the methyl-amino group but retains the benzyl and acetic acid moieties.
- Applications : Used in pharmaceuticals, possibly as a precursor or active ingredient targeting enzymes or transporters .
- Key Difference: Absence of the methyl-amino group may reduce interactions with amine-sensitive receptors (e.g., neurotransmitter analogs).
c) [(1-Acetyl-piperidin-4-ylmethyl)-amino]-acetic Acid
- Structure : Substitutes the benzyl group with an acetyl moiety.
- Properties : Lower molecular weight (214.26 g/mol) and increased polarity due to the acetyl group, which may reduce blood-brain barrier penetration compared to the target compound .
d) (R)-(1-Benzylpiperidin-3-yl)-methanamine
- Structure : Methanamine substituent at the 3-position instead of the 4-ylmethyl-acetic acid chain.
- Role : Likely serves as a synthetic intermediate or building block for more complex derivatives .
Pharmacological Activity Profiles
Physicochemical and Bioavailability Considerations
- Lipophilicity : The diphenylmethylene analogue () is highly lipophilic, favoring tissue penetration but risking off-target effects. The acetylated derivative () balances polarity and permeability.
- Solubility : The acetic acid group in all compounds enhances water solubility, critical for oral bioavailability.
- Metabolic Stability : Benzyl groups (target compound) may undergo hepatic oxidation, whereas acetyl groups () are prone to hydrolysis, affecting half-life .
Biological Activity
[(1-Benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This compound, characterized by a piperidine ring, a benzyl group, and an acetic acid moiety, has been studied for its interactions with various receptors and its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is CHNO, with a molar mass of 262.35 g/mol. Its structure can be described as follows:
- Piperidine Ring : A six-membered nitrogen-containing heterocycle that contributes to the compound's basicity and ability to interact with biological targets.
- Benzyl Group : Enhances lipophilicity, allowing better membrane penetration.
- Acetic Acid Moiety : Provides potential for ionic interactions with biological macromolecules.
Receptor Interactions
Research has indicated that this compound exhibits significant binding affinity at various receptors, particularly muscarinic acetylcholine receptors (mAChRs). These interactions are crucial for modulating neurotransmitter systems, which can have implications in treating neurological disorders.
- Muscarinic Receptors : The compound has been studied as an antagonist of muscarinic receptors, suggesting potential applications in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Enzyme Inhibition
The compound has shown promise in inhibiting cholinesterase enzymes (AChE and BuChE), which are critical in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Anticancer Activity
In vitro studies have demonstrated that derivatives of piperidine compounds, including those similar to this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, one study showed improved cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
Neuroprotective Effects
A recent study highlighted the neuroprotective potential of piperidine derivatives against oxidative stress-induced neuronal damage. The compound was found to possess antioxidant properties, which may contribute to its neuroprotective effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. SAR studies suggest that the presence of the benzyl group and specific substitutions on the piperidine ring significantly enhance receptor binding and enzyme inhibition potency .
| Compound Name | Molecular Formula | Molar Mass | Key Features |
|---|---|---|---|
| This compound | CHNO | 262.35 g/mol | Piperidine ring with benzyl and acetic acid moieties |
| [(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid | CHNO | 228.29 g/mol | Contains an acetyl group instead of benzyl |
| [(1-Benzyl-piperidin-3-ylmethyl)-methyl-amino]-acetic acid | CHNO | 262.35 g/mol | Variation in piperidine position |
Q & A
Q. What are the primary synthetic routes for [(1-Benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid, and how is the product purified?
The synthesis typically involves multi-step reactions starting with functionalized piperidine derivatives. For example, a benzyl-protected piperidine intermediate may undergo alkylation or amidation reactions. Key steps include:
- Alkylation : Reacting 1-benzyl-4-aminopiperidine (CAS: 185058-54-2) with methylamino-acetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the methyl-amino linkage .
- Purification : Post-synthesis, Prep-HPLC is commonly used to isolate the compound, as described in protocols achieving >95% purity .
- Characterization : Confirmation via -NMR (e.g., δ 2.15–1.88 ppm for piperidine protons) and mass spectrometry (MS: m/z 475.3 [M+H]+) .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify proton environments (e.g., benzyl aromatic protons at δ 7.62–6.93 ppm) and carbon backbone integrity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z 475.3 vs. observed) .
- Chromatography : HPLC retention time and UV/Vis spectra ensure purity and absence of side products .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the methyl-amino linkage formation in this compound?
- Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilicity of the amine group. Evidence shows DMF with K₂CO₃ achieves 87% yield in analogous reactions .
- Catalysis : Transition metal catalysts (e.g., Pd for coupling reactions) or phase-transfer agents (e.g., tetrabutylammonium bromide) may accelerate kinetics .
- Temperature Control : Stirring at 100°C for 12–24 hours ensures complete reaction while minimizing decomposition .
Q. How should researchers address discrepancies in spectral data during characterization?
- Contradictory NMR Peaks : Compare experimental data with computational predictions (e.g., ChemDraw simulations) or reference compounds. For example, piperidine ring protons may split unexpectedly due to conformational flexibility .
- Mass Spec Anomalies : Isotopic patterns (e.g., ) or adduct formation (e.g., [M+Na]+) require careful interpretation. Use high-resolution instruments to distinguish between isobaric species .
Q. What strategies are effective in studying the structure-activity relationship (SAR) of this compound?
- Pharmacophore Modification : Introduce substituents at the benzyl or acetic acid moiety (e.g., methoxy or fluorine groups) to assess bioactivity changes. Evidence from double-pharmacophore ligands suggests steric and electronic factors dominate receptor binding .
- Biological Assays : Pair synthetic analogs with in vitro assays (e.g., enzyme inhibition or receptor agonism/antagonism). For instance, neurotensin receptor affinity was tested using radiolabeled analogs .
Q. How can researchers mitigate decomposition during long-term storage?
- Lyophilization : Freeze-drying in acidic conditions (e.g., 2N HCl) stabilizes the compound, as demonstrated in lyophilized samples retaining >90% potency after 6 months .
- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation of the benzyl or piperidine groups .
Methodological Considerations
Q. What are the best practices for scaling up synthesis without compromising purity?
- Batch Reactors : Use controlled-temperature reactors with reflux condensers to maintain reaction efficiency at larger volumes .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real-time .
Q. How can computational tools aid in the design of derivatives with enhanced properties?
- Molecular Docking : Predict binding modes to targets like neurotensin receptors using software (e.g., AutoDock Vina) .
- ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability early in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
